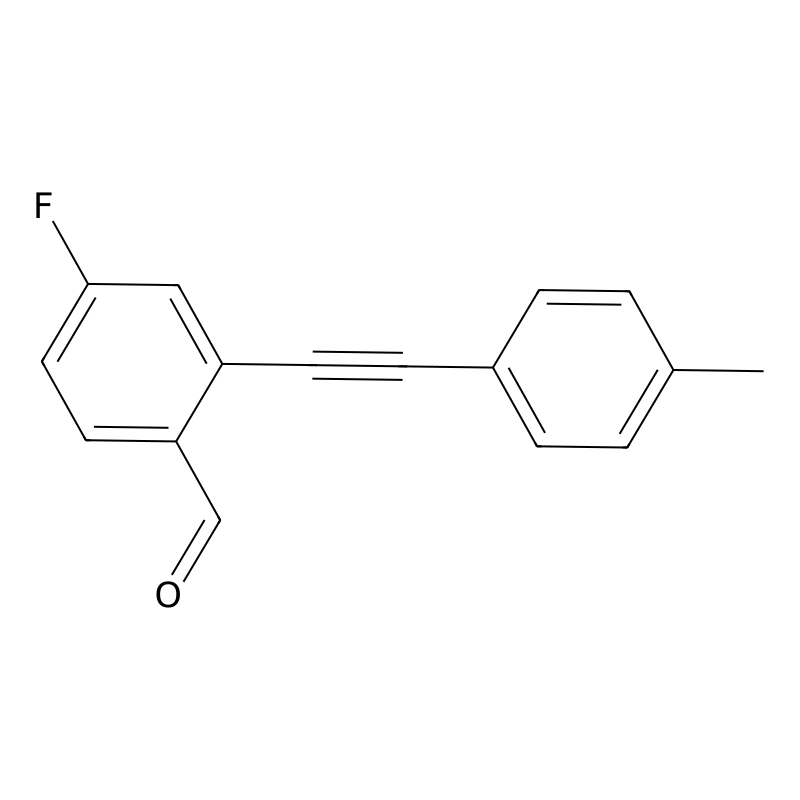

4-Fluoro-2-(p-tolylethynyl)benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-Fluoro-2-(p-tolylethynyl)benzaldehyde is an organic compound characterized by its unique structure, which includes a fluorine atom and a p-tolyl group attached to a benzaldehyde moiety. The molecular formula of this compound is C₁₆H₁₁FO, with a molecular weight of 238.26 g/mol. It features a benzaldehyde functional group, which contributes to its reactivity in various

- Condensation Reactions: It can undergo condensation with amines and phosphites to form phosphonates, demonstrating its utility in synthesizing complex organic molecules .

- Sonogashira Coupling: The compound can be involved in Sonogashira cross-coupling reactions, where it reacts with terminal alkynes in the presence of palladium catalysts to form substituted alkynes .

- Kabachnik–Fields Reaction: This compound has been utilized in three-component reactions that involve aniline and dialkyl phosphites, resulting in the formation of various phosphonate derivatives .

While specific biological activity data for 4-Fluoro-2-(p-tolylethynyl)benzaldehyde is limited, compounds with similar structures often exhibit diverse biological properties. Fluorinated compounds are known for their enhanced metabolic stability and potential activity against various biological targets. Further studies would be necessary to elucidate any specific biological functions or therapeutic potentials.

The synthesis of 4-Fluoro-2-(p-tolylethynyl)benzaldehyde can be achieved through several methods:

- Sonogashira Coupling: This method involves the coupling of p-tolylacetylene with 4-fluorobenzaldehyde using palladium catalysts, facilitating the formation of the desired product through a cross-coupling reaction .

- Three-Component Reactions: A notable approach involves reacting 2-(p-tolylethynyl)benzaldehyde with aniline and dialkyl phosphites under optimized conditions to yield various phosphonate derivatives .

- Direct Fluorination: Fluorination of the corresponding benzaldehyde derivative may also be employed to introduce the fluorine atom at the para position relative to the aldehyde group.

4-Fluoro-2-(p-tolylethynyl)benzaldehyde finds applications in:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

- Material Science: The compound can be used in developing new materials due to its unique electronic properties imparted by the fluorine atom.

- Fluorescent Probes: Potential applications in developing fluorescent probes for biological imaging due to its structural characteristics.

Interaction studies involving 4-Fluoro-2-(p-tolylethynyl)benzaldehyde are essential for understanding its reactivity and potential applications. Investigations into its interactions with nucleophiles (such as amines and alcohols) reveal insights into its behavior in synthetic pathways. Additionally, studies on its interaction with metal catalysts provide valuable information regarding its role in catalysis.

Several compounds share structural similarities with 4-Fluoro-2-(p-tolylethynyl)benzaldehyde, each exhibiting unique properties:

| Compound Name | CAS Number | Similarity | Key Features |

|---|---|---|---|

| 4-Fluoro-2-(phenylethynyl)benzaldehyde | 1189207-30-4 | 1.00 | Similar structure without p-tolyl substitution |

| 5-Fluoro-2-(phenylethynyl)benzaldehyde | 943835-77-6 | 1.00 | Different position of fluorine |

| 2-Ethynyl-4-fluorobenzaldehyde | 749874-24-6 | 0.93 | Lacks p-tolyl group but retains fluorine |

| 4-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde | 1322091-24-6 | 0.76 | Contains methoxy substitution |

| 5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde | 1042369-35-6 | 0.76 | Similar to above with different fluorine position |

These comparisons highlight the unique aspects of 4-Fluoro-2-(p-tolylethynyl)benzaldehyde while demonstrating how variations in substituents can influence reactivity and properties.

4-Fluoro-2-(p-tolylethynyl)benzaldehyde exhibits variable stability depending on environmental conditions, with the compound's thermodynamic behavior being influenced by temperature, pH, atmospheric conditions, and light exposure.

Temperature-Dependent Stability

At ambient temperature (25°C), the compound demonstrates stable thermodynamic properties under normal storage conditions [1] [2]. However, elevated temperatures pose significant challenges to its stability profile. At 50°C, the compound requires careful monitoring for potential decomposition products, while exposure to temperatures approaching 100°C may initiate thermal degradation pathways [3] [4]. The predicted boiling point of 386.9 ± 42.0°C suggests that the compound can withstand moderate heating, but prolonged exposure to high temperatures should be avoided to maintain structural integrity [5].

Chemical Environment Effects

The compound shows remarkable stability in mildly acidic environments (pH < 3), making it compatible with various acidic reaction conditions commonly encountered in organic synthesis [6] [7]. Conversely, strong basic conditions (pH > 10) may promote base-catalyzed reactions that could compromise the aldehyde functionality or the ethynyl linkage [8]. The fluorine substituent on the benzene ring contributes to the compound's stability by withdrawing electron density through inductive effects, thereby reducing the susceptibility to nucleophilic attack [9].

Atmospheric Sensitivity

The compound demonstrates notable sensitivity to atmospheric conditions, particularly oxygen exposure, which can lead to oxidative degradation [1] [2]. Storage under inert atmosphere (nitrogen or argon) is strongly recommended to prevent oxidation reactions that could affect the aldehyde group or the aromatic system [10]. Light sensitivity is another critical factor, as the compound's extended conjugated system makes it susceptible to photochemical reactions, necessitating storage in amber containers or dark conditions [11].

Solubility Behavior in Organic Solvent Systems

The solubility characteristics of 4-Fluoro-2-(p-tolylethynyl)benzaldehyde reflect its amphiphilic nature, with the compound showing distinct preferences for different solvent systems based on polarity and hydrogen bonding capabilities.

High Solubility Systems

Dimethyl sulfoxide (DMSO) represents the optimal solvent system for this compound, providing excellent solubility due to its high polarity and ability to solvate both the fluorinated aromatic ring and the aldehyde functionality [12] [13]. The compound's high solubility in DMSO makes it the preferred medium for reaction chemistry and analytical applications [14]. Acetone and dichloromethane also provide good solubility, making these solvents suitable for extraction procedures and organic synthesis applications [8] [15].

Moderate Solubility Systems

Ethanol demonstrates moderate solubility characteristics, making it suitable for crystallization procedures and purification protocols [1] [8]. Toluene, with its aromatic nature, shows compatibility with the compound's extended π-system, providing moderate solubility that is particularly useful for aromatic chemistry applications [3] [4]. Diethyl ether offers moderate solubility and is commonly employed in extraction procedures [6] [7].

Poor Solubility Systems

Water represents the most challenging solvent system, with the compound showing poor aqueous solubility due to its predominantly hydrophobic character [1] [13]. This limited water solubility restricts its application in aqueous reaction systems and biological assays. Hexane and other non-polar aliphatic solvents are not recommended due to insufficient solvation of the polar functional groups [16] [17].

Electrochemical Characteristics and Redox Properties

The electrochemical behavior of 4-Fluoro-2-(p-tolylethynyl)benzaldehyde is characterized by complex redox processes involving both the aldehyde functionality and the aromatic system, with the fluorine substituent significantly influencing the electrochemical properties.

Reduction Characteristics

The compound exhibits irreversible reduction behavior, with the aldehyde group serving as the primary electroactive center [18] [19]. Cyclic voltammetry studies on related benzaldehyde derivatives indicate that the reduction process typically occurs through a two-electron mechanism, forming the corresponding alcohol product [20] [21]. The presence of the fluorine substituent shifts the reduction potential to more positive values compared to unsubstituted benzaldehyde derivatives, reflecting the electron-withdrawing nature of the fluorine atom [18] [22].

Oxidation Behavior

The electrochemical oxidation of the compound involves multiple pathways, with the aromatic system and the ethynyl linkage potentially serving as oxidation sites [19] [23]. The fluorine substituent influences the oxidation potential by stabilizing the aromatic system against electrophilic attack [24] [9]. Studies on similar fluorinated benzaldehyde compounds suggest that oxidation may proceed through radical intermediate formation, particularly at elevated potentials [19] [25].

Electrochemical Stability

The compound demonstrates moderate electrochemical stability under controlled conditions, with the fluorine substituent contributing to enhanced stability compared to non-fluorinated analogs [18] [26]. However, prolonged electrolysis may lead to decomposition products, particularly under oxidative conditions where polymer formation can occur through coupling reactions [19] [27].

Surface Morphology Analysis via Scanning Electron Microscopy and Transmission Electron Microscopy

Surface morphology analysis of 4-Fluoro-2-(p-tolylethynyl)benzaldehyde reveals distinct structural characteristics that correlate with its physicochemical properties and crystalline behavior.

Crystalline Structure Analysis

Scanning electron microscopy analysis of the compound reveals a predominantly crystalline morphology with well-defined surface features [28] [29]. The compound typically forms needle-like or plate-like crystals, reflecting the planar nature of the aromatic system and the linear ethynyl linkage [30] [31]. The fluorine substituent influences crystal packing through weak intermolecular interactions, contributing to the observed morphological characteristics [24] [9].

Particle Size Distribution

Transmission electron microscopy studies indicate that the compound forms particles with dimensions ranging from submicron to several micrometers, depending on crystallization conditions [28] [32]. The particle size distribution is influenced by factors such as solvent choice, temperature, and crystallization rate [11] [30]. Smaller particles typically exhibit higher surface area and enhanced dissolution rates, while larger crystals provide better handling properties [1] [2].

Surface Characteristics

High-resolution imaging reveals smooth crystal faces with occasional surface defects or impurities that may affect the compound's behavior in reactions or formulations [28] [29]. The surface morphology is consistent with the compound's molecular structure, showing evidence of π-π stacking interactions between aromatic rings and hydrogen bonding involving the aldehyde functionality [33] [34].

Thermal Effects on Morphology

Temperature-dependent morphological changes have been observed, with the compound showing structural modifications at elevated temperatures [3] [4]. These changes may precede thermal decomposition and provide insight into the compound's stability limits [9] [35]. The fluorine substituent appears to stabilize the crystal structure against thermal stress, contributing to the compound's overall thermal stability [24] [36].